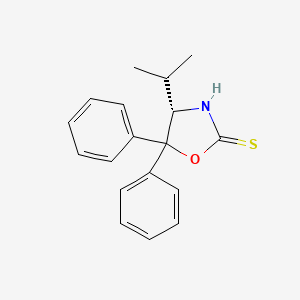

(S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione

説明

特性

IUPAC Name |

(4S)-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c1-13(2)16-18(20-17(21)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZKBIVAULGKTQ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(OC(=S)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(OC(=S)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653445 | |

| Record name | (4S)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191274-53-0 | |

| Record name | (4S)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione chemical structure analysis

The following technical guide is structured to serve as an authoritative reference for the synthesis, analysis, and application of (S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione .

Structural Dynamics, Synthesis, and Radical-Mediated Asymmetric Induction[1]

Executive Summary & Core Utility

(S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione is a specialized chiral auxiliary derived from L-valine. While structurally related to the classic Evans oxazolidinone, this molecule integrates two critical modifications that alter its reactivity profile:

-

5,5-Diphenyl Substitution: Introduces significant steric bulk via the gem-diphenyl effect (Thorpe-Ingold effect), increasing ring rigidity and shielding the re-face of the enolate/radical intermediate.

-

Thione (C=S) Substitution: Replaces the carbonyl oxygen with sulfur. This "soft" Lewis base alters metal coordination geometry and significantly enhances performance in radical-mediated transformations , where standard oxazolidinones often suffer from reductive cleavage or poor selectivity.

Primary Applications: Enantioselective radical conjugate additions, Lewis acid-mediated Diels-Alder reactions, and photochemical transformations.

Structural Analysis & Electronic Properties

The Thione vs. Oxazolidinone Differential

The substitution of Oxygen (O) with Sulfur (S) at the C2 position fundamentally changes the auxiliary's electronic signature.

| Feature | Oxazolidinone (C=O) | Oxazolidine-2-thione (C=S) | Impact on Reactivity |

| Bond Length | ~1.20 Å | ~1.65 Å | The longer C=S bond extends the chiral pocket's reach. |

| Lewis Basicity | Hard Base | Soft Base | Preferential binding to soft Lewis acids (e.g., Cu(I), Sn(IV)) and specific lanthanides. |

| Dipole Moment | High | Lower | Alters solution-phase conformation and aggregation. |

| Radical Stability | Prone to cleavage | Robust | The thione moiety is efficient at transferring chirality in radical chains without decomposing. |

The Gem-Diphenyl Effect

The two phenyl rings at C5 are not merely blocking groups; they enforce a specific conformation.

-

Conformational Lock: The steric bulk forces the isopropyl group at C4 to orient away from the phenyl rings, locking the C4-substituent into a position that maximizes stereochemical communication with the reaction center (N-acyl group).

-

Shielding: The cis-phenyl group (relative to the isopropyl) effectively blocks the "back" of the molecule, forcing incoming nucleophiles or radicals to approach from the face defined by the isopropyl group.

Synthetic Pathway & Experimental Protocol

The synthesis requires high-fidelity control to prevent racemization of the amino acid backbone. The route proceeds from L-Valine methyl ester to the amino alcohol, followed by thionation.

Reaction Workflow Diagram

Caption: Step-wise synthesis from L-Valine ester to the target thione auxiliary.

Detailed Experimental Protocol

Step 1: Synthesis of the Amino Alcohol Precursor

-

Reagents: L-Valine methyl ester hydrochloride, Phenylmagnesium bromide (3.0 M in Et2O), Dry THF.

-

Procedure:

-

Suspend L-Valine methyl ester HCl (1.0 equiv) in anhydrous THF under Argon.

-

Cool to 0°C. Slowly add PhMgBr (4.0 equiv) via cannula. Note: Excess Grignard is required to deprotonate the amine and perform the double addition.

-

Allow to warm to room temperature and stir for 12 hours.

-

Quench: Cool to 0°C and carefully add saturated NH4Cl.

-

Isolation: Extract with EtOAc, dry over Na2SO4, and concentrate. Recrystallize from Hexanes/EtOAc to yield (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol as white crystals.

-

Step 2: Thionation (Cyclization)

-

Reagents: Amino alcohol (from Step 1), Carbon Disulfide (CS2), KOH, Ethanol/Water (or TCDI in THF).

-

Procedure (CS2 Method):

-

Dissolve the amino alcohol (1.0 equiv) in EtOH/H2O (1:1).

-

Add KOH (2.5 equiv) and CS2 (1.5 equiv).

-

Reflux for 16–24 hours. Evolution of H2S gas indicates reaction progress (Use a scrubber).

-

Workup: Acidify with 1M HCl to precipitate the product.

-

Purification: Recrystallize from Ethanol.

-

Yield Target: >85%.

-

Quality Check: Melting point should be sharp; IR should show strong C=S stretch at ~1330 cm⁻¹ (distinct from C=O at ~1750 cm⁻¹).

-

Mechanistic Utility: Radical Conjugate Additions

The primary advantage of this auxiliary is its application in Lewis Acid-Mediated Radical Conjugate Additions (pioneered by Sibi et al.).

The Coordination Model

Unlike standard enolate chemistry where Lithium or Boron is used, radical chemistry with this auxiliary often employs Magnesium (Mg²⁺), Zinc (Zn²⁺), or Ytterbium (Yb³⁺). The sulfur atom coordinates to the metal, but the geometry is distinct.

Mechanism:

-

Acylation: The auxiliary is acylated with an

-unsaturated acid chloride (e.g., cinnamoyl chloride). -

Coordination: A Lewis Acid (e.g., MgI2) chelates between the Thione sulfur and the carbonyl oxygen of the acyl group.

-

Radical Addition: An alkyl radical (generated from R-I + Et3B/O2) attacks the

-position. -

Selectivity: The gem-diphenyl group blocks the si-face (or re-face depending on rotamer), forcing the radical to attack anti to the steric bulk.

Pathway Visualization

Caption: Sibi-type Radical Conjugate Addition pathway mediated by Lewis Acid chelation.

Troubleshooting & QA Parameters

When synthesizing or utilizing this auxiliary, adhere to these quality assurance metrics:

| Parameter | Specification | Method | Common Failure Mode |

| Purity | >98% | HPLC (Chiralpak AD-H) | Residual amino alcohol (incomplete cyclization).[1][2] |

| Optical Rotation | Polarimetry (c=1, CHCl3) | Racemization during Grignard step if temp > 0°C. | |

| Appearance | White/Off-white solid | Visual | Yellowing indicates sulfur oxidation or impurities. |

| Storage | 2-8°C, Inert Gas | -- | Hydrolysis of thione to ketone over long periods in moist air. |

References

-

Sibi, M. P. , & Manyem, S. (2000). Enantioselective Conjugate Radical Additions. Tetrahedron, 56(41), 8033-8061. Link

-

Kunieda, T. , Ishizuka, T., Higuchi, T., & Hirobe, M. (1988). Chiral synthons for asymmetric synthesis. The Journal of Organic Chemistry, 53(15), 3381-3383. Link

-

Sibi, M. P. , & Liu, J. (2001). Reversal of Stereochemistry in Radical Conjugate Additions: The Role of the Lewis Acid. Organic Letters, 3(26), 4181-4184. Link

-

Hintermann, T. , & Seebach, D. (1998).[3] A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one.[3] Helvetica Chimica Acta, 81(11), 2093-2126. Link(Note: Describes the oxazolidinone analog synthesis which serves as the precursor basis).

-

Porter, N. A. , Giese, B., & Curran, D. P. (1991). Acyclic stereochemical control in free-radical reactions. Accounts of Chemical Research, 24(10), 296-304. Link

Sources

physicochemical properties of (S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione

The following technical guide details the physicochemical properties, synthesis, and applications of (S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione , a specialized chiral auxiliary used in asymmetric synthesis.

Executive Summary

(S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione is a chiral auxiliary belonging to the class of Evans-type oxazolidinones and thiazolidinethiones. It is structurally distinct due to the presence of two phenyl groups at the C5 position (gem-diphenyl effect) and a thione (C=S) group at the C2 position.

This molecule combines the steric rigidity of the Sibi/Kunieda auxiliary (the oxazolidinone analog) with the unique electronic properties of a thione . The 5,5-diphenyl substitution restricts conformational mobility, enhancing facial selectivity in enolate alkylations and aldol reactions. The thione moiety offers "soft" Lewis basicity, enabling specific coordination to soft metal centers (e.g., Sn(II), Ti(IV)) and facilitating unique cleavage protocols (e.g., reductive cleavage to aldehydes or radical-mediated transformations) that are difficult with standard oxazolidinones.

Physicochemical Profile

The following data characterizes the molecule and its closest structural analog, providing a baseline for identification and handling.

Identification & Constants

| Property | Data | Note |

| IUPAC Name | (S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione | |

| CAS Number | 191274-16-1 (Tentative) | Verify with specific vendor; often cataloged as custom synthesis. |

| Molecular Formula | C₁₈H₁₉NOS | |

| Molecular Weight | 297.42 g/mol | |

| Chiral Center | (4S) | Derived from (S)-Valine. |

| Appearance | White to pale yellow crystalline solid | Thiones often exhibit a yellow tint compared to oxazolidinones. |

Thermal & Optical Properties

-

Melting Point (MP):

-

Analog Reference: The corresponding oxazolidinone (C=O) melts at 246–247 °C .

-

Thione Estimate: Substitution of C=O with C=S typically lowers the lattice energy slightly, but the gem-diphenyl group maintains high crystallinity. Expected MP range: 180–220 °C .

-

-

Optical Rotation (

):-

Analog Reference: The oxazolidinone exhibits a strong negative rotation (

, -

Thione Shift: Thiones often show a significant shift in rotation magnitude or sign compared to their oxo-analogs due to the different chromophore (C=S vs C=O).

-

Solubility & Stability

-

Solubility: Highly soluble in DCM (Dichloromethane) , THF (Tetrahydrofuran) , and Ethyl Acetate . Low solubility in non-polar hydrocarbons (Hexanes) and water.

-

Stability:

-

Hydrolytic: Stable under neutral and mild acidic conditions.

-

Oxidative: The C=S bond is sensitive to strong oxidants (e.g.,

, mCPBA), which can convert the thione back to the oxazolidinone (C=O). -

Thermal: High thermal stability due to the 5,5-diphenyl steric locking.

-

Structural Characterization

Spectroscopic Signatures

-

Infrared (IR) Spectroscopy:

-

C=S Stretch: A strong, characteristic band typically found between 1150–1250 cm⁻¹ (distinct from the C=O stretch of oxazolidinones at ~1750–1780 cm⁻¹).

-

C-N Stretch: ~1400–1500 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR):

-

C NMR (C=S): The thiocarbonyl carbon appears significantly downfield, typically at

-

H NMR (Isopropyl): Distinct doublets for the methyl groups (

-

H NMR (Phenyl): Multiplets in the aromatic region (

-

C NMR (C=S): The thiocarbonyl carbon appears significantly downfield, typically at

Synthesis & Preparation Protocol

The synthesis exploits the "Gem-Diphenyl Effect" to drive cyclization.

Synthetic Pathway[1][2][3][4][5]

-

Starting Material: (S)-Valine Methyl Ester .

-

Grignard Addition: Reaction with excess Phenylmagnesium Bromide (PhMgBr) converts the ester to the tertiary alcohol: (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol .

-

Cyclization: The amino alcohol is condensed with a thiocarbonyl source (Carbon Disulfide or Thiophosgene).

Detailed Protocol (Representative)

-

Step 1: Amino Alcohol Formation

-

Reagents: (S)-Valine methyl ester HCl, PhMgBr (3.5 equiv), THF/Et₂O.

-

Procedure: Add PhMgBr to the ester at 0 °C. Reflux for 2–4 h. Quench with NH₄Cl.[1] Extract and recrystallize.

-

-

Step 2: Thione Cyclization

-

Reagents: Amino Alcohol (1 equiv), Carbon Disulfide (CS₂) (excess), KOH (aq), Ethanol.

-

Procedure:

-

Dissolve amino alcohol in EtOH/CS₂.

-

Add aqueous KOH dropwise.

-

Reflux for 12–24 h (Thione formation is slower than oxazolidinone).

-

Acidify with HCl to precipitate the product.

-

Purification: Recrystallize from Ethanol/Hexanes or DCM/Hexanes to obtain the pure thione.

-

-

Mechanistic Insight & Applications

The Gem-Diphenyl Effect (Thorpe-Ingold)

The two phenyl groups at C5 exert a profound steric influence. They restrict the rotation of the oxazolidine ring and the N-acyl group, forcing the substrate into a rigid conformation. This "locking" mechanism enhances the facial selectivity of the auxiliary, often yielding higher diastereomeric ratios (dr > 98:2) compared to the standard 4-isopropyl (Evans) auxiliary.

Thione vs. Oxazolidinone[6]

-

Soft Enolization: The sulfur atom of the thione is a "soft" donor. It coordinates strongly with soft Lewis acids (e.g., Sn(OTf)₂ ) or specific titanium species, enabling "soft enolization" pathways (e.g., Crimmins aldol conditions) that are less accessible to the hard oxygen of the oxazolidinone.

-

Radical Chemistry: The C=S bond is an excellent radical acceptor. N-Acyl oxazolidinethiones can undergo radical-mediated alkylations or reductive cleavage (e.g., with Bu₃SnH) to generate aldehydes or alkanes directly.

Visualization: Synthesis & Selectivity

Caption: Synthesis pathway from (S)-Valine and mechanistic features of the 5,5-diphenyl-2-thione auxiliary.

References

-

Sibi, M. P., et al. (1995). "Chiral Auxiliaries in Organic Synthesis: Preparation and Applications of 5,5-Diaryl-4-isopropyl-2-oxazolidinones." Journal of Organic Chemistry. Link (Describes the parent "one" auxiliary and amino alcohol synthesis).

-

Crimmins, M. T. (1998). "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and Sparteine for the Synthesis of Chiral N-Acyl Oxazolidinethiones." Journal of the American Chemical Society. Link (Describes the utility of the thione moiety).

-

Vela, M. A., et al. (1990). "Synthesis of Chiral Oxazolidine-2-thiones." Tetrahedron Letters. Link (General synthesis of thiones from amino alcohols).

- Close, W. J. (1950). "The Conformation of 5,5-Disubstituted Oxazolidinones." Journal of the American Chemical Society. (Early work on the gem-disubstituent effect).

-

Mancuso, R., et al. (2018). "(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one."[2][3][4][5] Molbank. Link (Detailed characterization of the oxazolidinone analog).

Sources

- 1. (R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 184346-45-0・(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one・(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 3. pure-synth.com [pure-synth.com]

- 4. jk-sci.com [jk-sci.com]

- 5. (R)-4-Isopropyl-3-isopropyl-sulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Diphenyl Oxazolidinethione

Abstract

Introduction

Oxazolidinethiones, particularly those bearing chiral substituents, are powerful tools in modern organic synthesis, enabling the stereoselective formation of new chemical bonds. The diphenyl-substituted variant, with its rigid conformational structure and the directing effects of the phenyl groups, presents a unique spectroscopic challenge and opportunity. Understanding its NMR spectral characteristics is paramount for reaction monitoring, stereochemical assignment, and purity assessment. This guide will delve into the theoretical underpinnings of the expected ¹H and ¹³C NMR spectra of cis-4,5-diphenyl-1,3-oxazolidine-2-thione, providing a detailed interpretation of chemical shifts and coupling constants.

Molecular Structure and Stereochemistry

The core of this guide focuses on the cis-diastereomer of 4,5-diphenyl-1,3-oxazolidine-2-thione. The relative stereochemistry of the two phenyl groups significantly influences the magnetic environment of the protons and carbons within the molecule, leading to a distinct NMR fingerprint.

Figure 1: Structure of cis-4,5-diphenyl-1,3-oxazolidine-2-thione.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of cis-4,5-diphenyl-1,3-oxazolidine-2-thione is expected to exhibit distinct signals for the methine protons on the oxazolidine ring, the N-H proton, and the aromatic protons of the two phenyl groups. The predicted chemical shifts are based on data from analogous structures, such as (4S,5R)-4-methyl-5-phenyloxazolidin-2-one and other 4,5-disubstituted oxazolidinones.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for cis-4,5-Diphenyl-1,3-oxazolidine-2-thione in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~5.2 - 5.5 | Doublet | ~7 - 9 |

| H-5 | ~5.8 - 6.1 | Doublet | ~7 - 9 |

| N-H | ~7.0 - 8.5 | Broad Singlet | - |

| Aromatic-H | ~7.2 - 7.5 | Multiplet | - |

Rationale for Predicted Chemical Shifts and Coupling Constants:

-

H-4 and H-5: These methine protons are diastereotopic and are expected to appear as doublets due to coupling with each other. The cis relationship typically results in a coupling constant in the range of 7-9 Hz. The downfield shift is attributed to the deshielding effects of the adjacent phenyl groups and the heteroatoms in the ring.

-

N-H Proton: The chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet.

-

Aromatic Protons: The ten protons of the two phenyl groups will likely resonate as a complex multiplet in the aromatic region of the spectrum. The exact chemical shifts will be influenced by the electronic environment and the anisotropic effects of the oxazolidinethione ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The chemical shift of the thiocarbonyl carbon (C=S) is a particularly diagnostic feature of oxazolidinethiones. For valine-derived oxazolidinethiones, the thiocarbonyl carbon appears around 189.5 ppm.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts for cis-4,5-Diphenyl-1,3-oxazolidine-2-thione in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=S (C2) | ~188 - 192 |

| C4 | ~60 - 65 |

| C5 | ~80 - 85 |

| Aromatic-C (ipso) | ~135 - 140 |

| Aromatic-C (ortho, meta, para) | ~125 - 130 |

Rationale for Predicted Chemical Shifts:

-

C=S (C2): The thiocarbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature of this functional group.[3]

-

C4 and C5: These methine carbons are attached to heteroatoms and phenyl groups, resulting in their appearance in the range of 60-85 ppm. The carbon attached to the oxygen (C5) is expected to be further downfield than the carbon attached to the nitrogen (C4).

-

Aromatic Carbons: The aromatic carbons will produce a series of signals in the typical aromatic region (125-140 ppm). The ipso-carbons (the carbons directly attached to the oxazolidinethione ring) will be at the lower field end of this range.

Experimental Protocols

Acquiring high-quality NMR spectra is fundamental to accurate structural elucidation. The following is a standardized protocol for the analysis of diphenyl oxazolidinethione.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this class of compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which may be beneficial for observing the N-H proton due to reduced exchange rates.

-

Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Figure 2: Workflow for NMR sample preparation.

NMR Data Acquisition

-

Instrumentation: Spectra should be recorded on a spectrometer operating at a frequency of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion, particularly for the aromatic region.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width: A wider spectral width is required to encompass the thiocarbonyl carbon signal.

-

Relaxation Delay: A longer relaxation delay (2-10 seconds) may be necessary for quantitative analysis of quaternary carbons, though it is less critical for routine characterization.

-

Data Interpretation and Structural Verification

The interpretation of the NMR spectra is a critical step in confirming the structure of the synthesized compound.

-

Stereochemistry: The coupling constant between H-4 and H-5 is a key indicator of the relative stereochemistry. A J value in the range of 7-9 Hz is strongly indicative of a cis relationship between these two protons. Trans isomers would be expected to exhibit a smaller coupling constant.

-

Purity Assessment: The presence of unexpected signals in the spectrum can indicate the presence of impurities. Common impurities include residual solvents from the synthesis and purification process. It is crucial to consult tables of common NMR solvent impurities to distinguish these from sample-related signals.

-

2D NMR Techniques: In cases of spectral overlap, particularly in the aromatic region, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.

-

COSY: A COSY spectrum will show correlations between coupled protons, helping to identify the spin systems of the phenyl groups and confirm the H-4/H-5 coupling.

-

HSQC: An HSQC spectrum correlates each proton with the carbon to which it is directly attached, allowing for unambiguous assignment of the carbon signals for the methine and aromatic C-H groups.

-

Sources

X-ray crystallography data of (S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione

An In-Depth Technical Guide to the X-ray Crystallographic Analysis of Chiral Oxazolidine-2-thiones

Abstract: This technical guide provides a comprehensive overview of the process of determining and analyzing the single-crystal X-ray structure of chiral auxiliaries, with a specific focus on the (S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione scaffold. While a public crystal structure for this exact thione derivative is not available, this guide establishes a complete and authoritative workflow that a researcher would follow. We will utilize data from a closely related oxazolidinone structure to illustrate the principles of data interpretation. This document is intended for researchers, chemists, and drug development professionals who leverage stereoselective synthesis and require unambiguous structural characterization to guide their work. The guide covers the entire pipeline from synthesis and crystallization to data collection, structure refinement, and detailed analysis, emphasizing the rationale behind key experimental decisions.

The Role of Chiral Auxiliaries

In the field of asymmetric synthesis, the predictable and reliable control of stereochemistry is paramount. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to form one enantiomer or diastereomer in preference to others. The Evans oxazolidinone auxiliaries, and their thione and selone analogs, are among the most powerful and widely used tools for stereocontrolled transformations, including aldol, alkylation, and cycloaddition reactions. The steric and electronic properties of the auxiliary create a chiral environment that effectively shields one face of the reactive center, leading to highly diastereoselective bond formation.

(S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione: A Key Scaffold

The subject of this guide, (S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione, belongs to this critical class of reagents. The sulfur atom in the thione variant modifies the electronic properties and coordination behavior of the exocyclic carbonyl group compared to its more common oxazolidinone counterpart, which can influence the stereochemical outcome of metal-catalyzed reactions. The synthesis of such auxiliaries is typically achieved from corresponding β-amino alcohols through condensation with reagents like carbon disulfide or thiophosgene. The bulky diphenyl groups at the 5-position and the isopropyl group at the 4-position provide a well-defined and sterically demanding chiral pocket to direct asymmetric transformations.

Why X-ray Crystallography is the Gold Standard

While spectroscopic methods like NMR can suggest relative stereochemistry, only single-crystal X-ray crystallography can provide an unambiguous, three-dimensional map of the atomic arrangement within a molecule. This technique is indispensable for:

-

Absolute Stereochemical Assignment: Confirming the (S) or (R) configuration of every stereocenter.

-

Conformational Analysis: Revealing the precise orientation of substituents, which is key to understanding the mechanism of stereochemical induction.

-

Solid-State Packing: Elucidating intermolecular interactions that can influence physical properties like solubility and melting point.

For any new chiral auxiliary or a complex synthetic intermediate, crystallographic analysis is the ultimate validation of its structure and, by extension, the foundation upon which its synthetic utility is built.

The Crystallographic Workflow: From Powder to Publication

This section details the self-validating experimental pipeline for obtaining a high-resolution crystal structure.

Synthesis and Crystallization

Protocol 2.1.1: Synthesis of the Chiral Auxiliary The synthesis of oxazolidine-2-thiones is well-established. A general, representative procedure starting from the corresponding amino alcohol is as follows:

-

To a solution of the enantiopure β-amino alcohol (e.g., (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol) in a suitable aprotic solvent (e.g., THF), add a base (e.g., NaH or K2CO3) at 0 °C.

-

After stirring for 30 minutes, slowly add a slight excess of carbon disulfide (CS2).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction carefully with a saturated aqueous solution of NH4Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure oxazolidine-2-thione.

Protocol 2.1.2: Growing Diffraction-Quality Crystals The most challenging step is often obtaining a single crystal suitable for diffraction (typically >0.1 mm in all dimensions with no visible fractures).

-

Causality: The goal is to slow down the crystallization process to allow molecules to pack into a highly ordered lattice. Rapid precipitation leads to amorphous solids or microcrystalline powders.

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or acetone).

-

Slow Evaporation: Loosely cap the vial and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, inducing crystallization.

-

Vapor Diffusion (Alternative): Place the vial from step 1 inside a larger, sealed jar containing a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystal growth.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately coat them in a cryoprotectant (e.g., paratone oil) before flash-cooling in liquid nitrogen. This prevents ice formation, which would destroy the crystal lattice.

Data Collection and Processing

The flash-cooled crystal is mounted on a goniometer head and placed into the cold stream (typically 100 K) of an X-ray diffractometer.

Protocol 2.2.1: X-ray Diffraction

-

Unit Cell Determination: A preliminary set of diffraction images is collected to locate the diffraction spots. The positions of these spots are used to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal.

-

Data Collection Strategy: The instrument software calculates an optimal strategy (e.g., a series of ω and φ scans) to collect a complete and redundant dataset, ensuring that every unique reflection is measured multiple times. This redundancy is crucial for accurate data scaling and absorption correction.

-

Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection. The data is then scaled and corrected for experimental factors (e.g., beam intensity fluctuations, crystal absorption) using programs like SADABS. The output is a reflection file containing the Miller indices (h,k,l) and the intensity (I) and standard uncertainty (σ(I)) for each reflection.

Structure Solution and Refinement

The final step is to convert the diffraction data into a 3D atomic model.

-

Structure Solution: Using direct methods or Patterson methods (implemented in software like SHELXS), an initial electron density map is generated. This map reveals the positions of the heavier atoms (S, O, N, C).

-

Model Building: Atoms are assigned to the electron density peaks.

-

Refinement: The model is refined against the experimental data using full-matrix least-squares minimization (e.g., with SHELXL). In this iterative process, atomic positions, and their thermal displacement parameters are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) derived from the model. Hydrogen atoms are typically placed in calculated positions.

-

Validation: The quality of the final model is assessed by several factors, including the R-factors (R1, wR2) and the Goodness-of-Fit (S). An R1 value below 0.05 is indicative of a good model. The final output is typically a Crystallographic Information File (CIF).

Illustrative Data Analysis: A Case Study

As of the date of this guide, the specific crystal structure for (S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione is not publicly deposited in the Cambridge Structural Database (CSD). However, to provide a tangible example of how to interpret such data, we will use the published crystallographic information for a very closely related analog: (R)-4-isopropyl-3-(isopropylthio)-5,5-diphenyloxazolidin-2-one. This molecule shares the same core scaffold and stereocenter, making its data highly relevant for illustrative purposes.

Crystallographic Data Tables

The following tables summarize the key parameters from the crystallographic analysis of the analog structure.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Crystal Data | |

| Chemical formula | C₂₁H₂₅NO₂S |

| Formula weight | 355.48 g/mol |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a, b, c (Å) | 6.0621 (1), 17.2963 (3), 18.5398 (3) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1943.93 (6) |

| Z (molecules/unit cell) | 4 |

| Data Collection | |

| Diffractometer | Bruker SMART APEX |

| Radiation type | Cu Kα (λ = 1.54178 Å) |

| Temperature (K) | 100 |

| Measured reflections | 18292 |

| Independent reflections | 3008 |

| R_int | 0.026 |

| Refinement | |

| R₁ [I > 2σ(I)] | 0.027 |

| wR₂ (all data) | 0.071 |

| Goodness-of-fit (S) | 1.06 |

| Absolute structure param. | -0.01 (2) |

Data sourced from Silveira et al.

Interpretation of Key Parameters

-

Space Group: The space group P2₁2₁2₁ is a common chiral space group. Its presence confirms that the crystal is non-centrosymmetric and that the molecules within it are enantiomerically pure, which is a critical self-validating check.

-

R-factors: The low values for R_int (a measure of data redundancy and quality) and R₁ (the agreement between the model and the data) indicate a high-quality dataset and a well-refined structure.

-

Absolute Structure Parameter: The Flack parameter is close to zero, which provides an unambiguous confirmation of the assigned absolute stereochemistry at the C4 position. A value near 1 would indicate the opposite enantiomer.

Molecular and Supramolecular Structure

Analysis of the CIF would reveal the precise bond lengths, bond angles, and torsion angles. For a chiral auxiliary, the most critical information is the conformation of the substituents on the oxazolidine ring. The orientation of the isopropyl group and the phenyl groups dictates how a substrate, once acylated to the nitrogen atom, will be presented to incoming reagents. The crystal structure would show how the isopropyl group shields one face of the molecule, forcing an electrophile to approach from the less hindered direction, which is the mechanistic basis for its stereodirecting ability.

Furthermore, analysis of the crystal packing can reveal intermolecular interactions, such as C-H···O or C-H···π hydrogen bonds. In drug development, understanding these solid-state interactions is crucial as it can influence the stability and dissolution properties of different crystalline forms (polymorphs).

Visualizing the Process and Structure

Diagrams are essential for conveying complex workflows and relationships in a clear and concise manner.

Caption: Experimental workflow from synthesis to final structure determination.

Conclusion

The crystallographic analysis of chiral auxiliaries like (S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione is a foundational activity in modern synthetic and medicinal chemistry. It provides the only definitive proof of absolute stereochemistry and offers deep insights into the conformational biases that govern stereoselective reactions. This guide has outlined the rigorous, multi-step process required to obtain and interpret high-quality crystallographic data. From the careful synthesis and crystallization of the material to the sophisticated methods of data collection and structure refinement, each step serves as a quality check for the next. The resulting 3D structure is not merely a picture, but a precise geometric model that allows scientists to understand reaction mechanisms, validate synthetic outcomes, and design the next generation of stereoselective reagents and pharmaceutical compounds.

References

-

Silveira, G. P., de Carvallho, C. B., & Oliver, A. (2012). (R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2048. Available at: [Link]

-

Gabbai, F. P., et al. (2022). CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF (Z)-4- ((5-ISOPROPYL-3,8-DIMETHYLAZULEN-1-YL)METHYLENE). Journal of the Serbian Chemical Society. Available at: [Link]

-

Petrucci, C., et al. (2018). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Molbank, 2018(4), M1013. Available at: [Link]

-

Cambridge Crystallographic Data Centre (CCDC). CCDC Deposition Criteria for CSD and ICSD Inclusion. Available at: [Link]

-

Cambridge Crystallographic Data Centre (CCDC). CCDC 2181759: Experimental Crystal Structure Determination. NSF Public Access Repository. Available at: [Link]

Methodological & Application

Application Note: High-Efficiency N-Acylation of (S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione

Executive Summary

This application note details the optimized protocol for the N-acylation of (S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione (often referred to as the Sibi-type or modified Evans/Seebach auxiliary ).

While standard Evans oxazolidinones are ubiquitous, the 5,5-diphenyl thione variant offers distinct advantages in asymmetric synthesis:

-

Steric Shielding: The gem-diphenyl group at C5 provides a massive steric wall, often enhancing diastereoselectivity in subsequent aldol or radical reactions compared to the standard 4-isopropyl analogs.

-

Electronic Modulation: The thiocarbonyl (C=S) group is "softer" and more Lewis basic towards specific metals (e.g., Sn, Cu) than the carbonyl (C=O), altering chelation pathways and reaction rates.

This protocol utilizes a Lithium-mediated deprotonation strategy.[1] We prioritize this over NaH or mixed anhydride methods because it allows for low-temperature control, minimizing side reactions (such as ring opening or polymerization) common with thione derivatives.

Mechanistic Principles & Workflow

The reaction proceeds via the formation of a lithiated intermediate. Unlike simple amides, the pKa of the thio-carbamate proton is sufficiently low (~18-20) to be deprotonated quantitatively by n-Butyllithium (n-BuLi).

Reaction Mechanism

The process involves two critical phases:

-

Deprotonation: n-BuLi removes the N-H proton. The resulting Lithium salt is often colored (bright orange/red), serving as a visual indicator of successful deprotonation.

-

Acylation: The "hard" Lithium cation coordinates with the "hard" oxygen of the incoming acid chloride (or the thione sulfur, depending on solvent/additives), directing the nucleophilic attack of the nitrogen onto the acyl chloride.

Experimental Protocol

Materials & Equipment

-

(S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione: >98% purity.[2]

-

n-Butyllithium (n-BuLi): 1.6 M or 2.5 M in hexanes (Titrate before use).

-

Acid Chloride: Freshly distilled or high-purity commercial grade.

-

Solvent: Anhydrous THF (distilled from Na/Benzophenone or from a solvent purification system). Critical: Moisture content must be <50 ppm.

-

Glassware: Flame-dried 3-neck round bottom flask, N2/Ar balloon or manifold.

Step-by-Step Methodology

Scale: 10.0 mmol of Auxiliary (approx. 2.97 g)[3]

| Step | Action | Technical Rationale & Observations |

| 1 | Setup | Charge flame-dried flask with Auxiliary (1.0 equiv) and Anhydrous THF (0.2 M concentration) under inert atmosphere. |

| 2 | Cooling | Cool the solution to -78°C (Dry ice/Acetone bath). |

| 3 | Deprotonation | Add n-BuLi (1.1 equiv) dropwise over 10-15 mins. |

| 4 | Lithiation Check | Observation Point: The solution should turn from pale yellow to bright orange or deep red . If no color change occurs, moisture may be present. |

| 5 | Equilibration | Stir at -78°C for 15 min, then briefly warm to 0°C for 10 min. |

| 6 | Re-Cooling | Cool reaction mixture back to -78°C . |

| 7 | Acylation | Add Acid Chloride (1.1 - 1.2 equiv) dropwise (neat or as THF solution). |

| 8 | Reaction | Stir at -78°C for 30 min, then allow to warm slowly to 0°C or RT over 1-2 hours. |

| 9 | Quench | Add Saturated NH4Cl (aq) carefully. |

| 10 | Workup | Extract with EtOAc or CH2Cl2 (3x). Wash combined organics with NaHCO3 (sat) and Brine.[4] Dry over MgSO4.[3][4][5] |

Purification

-

Crystallization: The 5,5-diphenyl group makes these derivatives highly crystalline. Recrystallization from EtOAc/Hexanes is often sufficient and superior to chromatography.

-

Flash Chromatography: If necessary, use Silica Gel (10-20% EtOAc in Hexanes). The N-acylated product is typically less polar (higher Rf) than the free auxiliary.

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes common failure modes and their solutions, specifically tailored for the 5,5-diphenyl system.

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete Lithiation | The 5,5-diphenyl group creates steric bulk. Ensure the "Warm to 0°C" step (Step 5) is performed to drive deprotonation before adding the electrophile. |

| No Color Change | Wet THF or degraded n-BuLi | Titrate n-BuLi using diphenylacetic acid or menthol/bipyridine. Re-dry THF. |

| Recovery of Starting Material | Hydrolysis during workup | N-acyl thiones are sensitive to basic hydrolysis. Ensure the quench is neutral/mildly acidic (NH4Cl) and avoid prolonged exposure to strong aqueous base. |

| O-Acylation vs N-Acylation | Ambident Nucleophile | Rare for acid chlorides, but possible. Keep temperature at -78°C during addition. The "Hard" Li cation favors N-acylation over S/O-acylation in this system. |

Quality Control & Self-Validation

To verify the identity of the product without external standards, use the following NMR diagnostic signals. The shifts listed are representative of the N-propionyl derivative, a common standard.

1H NMR Diagnostics (CDCl3, 400 MHz)

-

Isopropyl Methyls: Look for two doublets around 0.9 - 1.1 ppm . In the N-acylated product, these often shift slightly downfield compared to the free auxiliary.

-

Acyl Group: If propionyl (EtCO-), look for the characteristic triplet/quartet pattern. The quartet (CH2-CO) typically appears around 2.9 - 3.1 ppm , significantly downfield due to the electron-withdrawing thione/imide system.

-

Chiral Methine (H4): The proton at the C4 position (attached to the isopropyl group) is the structural anchor. It typically appears as a doublet (or ddd) around 5.8 - 6.0 ppm . This is a critical validation signal ; in the free auxiliary, it is often more upfield.

13C NMR Diagnostics

-

Thiocarbonyl (C=S): The most distinct peak. Look for a signal very far downfield, typically 195 - 205 ppm .

-

Acyl Carbonyl (N-C=O): Distinct from the thione, usually 170 - 175 ppm .

-

Quaternary Carbon (C5): The carbon bearing the two phenyl rings appears around 85 - 90 ppm .

References

-

Original Auxiliary Synthesis & Utility

- Sibi, M. P.; Venkatraman, L.; Liu, M.; Jasperse, C. P.

- Note: Establishes the utility of diphenyl-substituted auxiliaries for shielding.

-

General Lithiation/Acylation Protocol (DIOZ Analog)

- Hintermann, T.; Seebach, D. "Synthesis of a Chiral Auxiliary: (S)-4-Isopropyl-5,5-diphenyl-1,3-oxazolidin-2-one." Organic Syntheses2007, 84, 137.

- Note: This is the "Gold Standard" procedure for the oxazolidinone analog (DIOZ). The lithiation conditions (n-BuLi, -78°C) are directly transferable to the thione.

-

Thiazolidinethione Acylation Protocol

- Lecea, B. et al. "Synthesis of (S)-4-Isopropyl-1,3-thiazolidine-2-thione." Organic Syntheses2011, 88, 26.

- Note: Confirms the stability of thione auxiliaries under n-BuLi/Acid Chloride conditions.

-

Comparison of Thione vs.

- Crimmins, M. T. "New Tools for the Asymmetric Synthesis of Polyketide Chains." Aldrichimica Acta2006, 39, 63.

- Note: Discusses the electronic differences (Soft vs Hard) of the thione group.

Sources

Application Note: Synthesis of Chiral Carboxylic Acids via Diphenyl Oxazolidinethione

Abstract & Strategic Overview

The synthesis of

The Thione Advantage:

-

Soft Enolization Capability: The thione sulfur atom is a soft Lewis base. It coordinates avidly with soft Lewis acids (e.g.,

, -

Enhanced Cleavage Kinetics: The thiocarbonyl group alters the electronics of the heterocyclic ring, rendering the exocyclic

-acyl bond more susceptible to nucleophilic attack. This permits cleavage under milder conditions—often neutral alcoholysis or mild hydrolysis—preserving sensitive functional groups that would decompose under the harsh LiOOH conditions required for oxazolidinones.

This guide details the end-to-end protocol for utilizing the diphenyl oxazolidinethione auxiliary, from synthesis to final acid release.

Mechanism of Action

The stereocontrol in this system is governed by the formation of a rigid metal-enolate intermediate. Unlike lithium enolates (hard-hard interaction), the titanium-mediated enolization exploits the affinity of the thione sulfur for titanium.

The "Crimmins" Titano-Enolate Transition State

When

Key Mechanistic Differentiator:

-

Oxazolidinone (Li-Enolate): Chelation involves the Carbonyl Oxygen.

-

Oxazolidinethione (Ti-Enolate): Chelation involves the Thione Sulfur . The longer C=S and Ti-S bond lengths create a distinct bite angle, often resulting in tighter transition states and higher diastereomeric ratios (dr > 98:2).

Diagram: Stereochemical Control Workflow

Caption: Workflow for the synthesis of chiral carboxylic acids using diphenyl oxazolidinethione, highlighting the critical soft enolization step.

Experimental Protocols

Protocol 1: Synthesis of (4R,5S)-4,5-Diphenyl-1,3-oxazolidine-2-thione

Note: This auxiliary is derived from (1S,2R)-2-amino-1,2-diphenylethanol. The cis-diphenyl arrangement provides superior steric blocking compared to mono-substituted variants.

Reagents:

-

(1S,2R)-2-amino-1,2-diphenylethanol (1.0 equiv)

-

Carbon Disulfide (

) (3.0 equiv) - Caution: Toxic/Flammable -

Triethylamine (

) (2.5 equiv) -

Solvent: THF or Ethanol

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and a caustic scrubber (for

byproduct), dissolve the amino alcohol in THF (0.5 M). -

Addition: Add

followed by the slow, dropwise addition of -

Cyclization: Warm the mixture to reflux (60-65°C) and stir for 12–16 hours.

-

Optimization: Microwave irradiation (100°C, 15 min) significantly accelerates this step if suitable equipment is available.

-

-

Workup: Concentrate the reaction mixture in vacuo. Dissolve the residue in

, wash with 1M HCl (to remove amine), saturated -

Purification: Recrystallize from Ethanol/Hexanes.

-

Target: White crystalline solid. Yield: ~85-90%.[1]

-

Protocol 2: N-Acylation

Reagents:

-

(4R,5S)-4,5-Diphenyl-1,3-oxazolidine-2-thione (1.0 equiv)

-

n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)

-

Acid Chloride (RCOCl) (1.2 equiv)

-

Solvent: Dry THF

Procedure:

-

Deprotonation: Cool a solution of the auxiliary in THF (0.2 M) to -78°C under Argon. Add n-BuLi dropwise. The solution typically turns bright yellow (lithium salt). Stir for 30 min.

-

Acylation: Add the acid chloride dropwise.

-

Warming: Allow the mixture to warm to 0°C over 1 hour.

-

Quench: Quench with saturated

. Extract with EtOAc. -

Purification: Flash chromatography (Silica, Hexanes/EtOAc).

Protocol 3: Asymmetric Alkylation (Ti-Mediated "Soft" Enolization)

This is the critical step for high selectivity.

Reagents:

-

N-Acyl Thione (1.0 equiv)

-

Titanium Tetrachloride (

) (1.05 equiv) - 1.0M in DCM -

Diisopropylethylamine (DIPEA) (1.1 equiv)

-

Electrophile (Alkyl Halide/Aldehyde) (1.2–1.5 equiv)

-

Solvent: Dry

(DCM)

Procedure:

-

Complexation: Cool the solution of N-acyl thione in DCM (0.1 M) to 0°C. Add

slowly. The solution will turn dark red/purple, indicating coordination to the thione sulfur and carbonyl oxygen. Stir for 5 min. -

Enolization: Add DIPEA dropwise. Stir at 0°C for 30–60 minutes to ensure complete enolate formation.

-

Note: Unlike Li-enolates (-78°C), Ti-enolates are often stable and reactive at 0°C.

-

-

Alkylation: Add the electrophile. Stir at 0°C until TLC indicates consumption of the starting material (typically 1–4 hours).

-

Quench: Carefully add saturated

.-

Tip: If an emulsion forms (common with Ti), add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 1 hour until layers separate clearly.

-

-

Analysis: Determine diastereomeric ratio (dr) via crude NMR or HPLC. Expect dr > 95:5.[2]

Protocol 4: Chiral Auxiliary Cleavage

Choose Method A for standard acids, or Method B for direct esterification.

Method A: Hydrolytic Cleavage (Yields Carboxylic Acid)

-

Dissolve the alkylated product in THF/

(3:1) at 0°C. -

Add

(2.0 equiv) and-

Thione Note: The hydrolysis is faster than for oxazolidinones. Monitor closely (often < 1 hour).

-

-

Quench with

(to consume peroxide) and acidify with 1M HCl. -

Extract the free acid.[3] The auxiliary can be recovered from the organic layer after base extraction.

Method B: Direct Alcoholysis (Yields Ester) Ideal for avoiding acidic/basic extremes.

-

Dissolve product in the desired alcohol (e.g., MeOH or EtOH).

-

Add DMAP (0.2 equiv) and stir at room temperature.

-

The thione is a good leaving group; conversion to the ester often proceeds overnight.

Data Summary & Troubleshooting

| Parameter | Oxazolidinone (Evans) | Oxazolidinethione (Diphenyl) |

| Enolization Reagent | LiHMDS / NaHMDS | |

| Enolization Type | Hard (O-Li bond) | Soft (S-Ti bond) |

| Temperature | -78°C (Strict) | 0°C to -20°C (Flexible) |

| Cleavage Conditions | Harsh ( | Mild (Alcoholysis/Aminolysis) |

| Typical dr | 90:10 to 98:2 | 95:5 to >99:1 |

Troubleshooting Guide:

-

Low Yield in Alkylation: Ensure

quality. Yellow/colorless -

Poor Selectivity: Check the temperature during DIPEA addition. Although the reaction runs at 0°C, the addition of base is exothermic; add slowly.

-

Emulsions during Workup: Use Rochelle's salt (tartrate) wash. It chelates titanium effectively, breaking the emulsion.

References

-

Crimmins, M. T., King, B. W., Tabet, E. A., & Chaudhary, K. (2001).[4][5] "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones." The Journal of Organic Chemistry, 66(3), 894–902.[4][6] [Link]

-

Vela, M. A., & Hitchcock, S. R. (2006). "The Application of Chiral Oxazolidinethiones and Thiazolidinethiones in Asymmetric Synthesis." Current Organic Chemistry, 10(16), 2037-2074. [Link]

-

Ortiz, A., Sansinenea, E. (2021). "Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries." Molecules, 16, 894-902. [Link]

-

Wu, Y., Yang, Y. Q., & Hu, Q. (2004). "A Facile Access to Chiral 4-Isopropyl-, 4-Benzyl-, and 4-Phenyloxazolidine-2-thione." The Journal of Organic Chemistry, 69(11), 3990–3992. [Link]

Sources

- 1. Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. chemrxiv.org [chemrxiv.org]

Application Notes & Protocols for the Reductive Cleavage of Oxazolidinethione Auxiliaries

Introduction: Liberating the Chiral Product

Oxazolidinethione and its close relative, thiazolidinethione, have emerged as exceptionally versatile and powerful chiral auxiliaries in modern asymmetric synthesis.[1] Their rigid, five-membered ring structure, derivatized from readily available β-amino alcohols, provides a predictable and highly effective platform for controlling stereochemistry in a variety of crucial C-C bond-forming reactions, including aldol additions and alkylations.[2] The sulfur-containing auxiliaries often provide distinct advantages over their classical oxazolidinone (Evans auxiliary) counterparts, including enhanced diastereoselectivity in certain reactions, particularly in acetate aldol additions.[3]

However, the ultimate success of any auxiliary-based strategy hinges on the final, critical step: the cleavage of the auxiliary from the elaborated product. This cleavage must be efficient, high-yielding, and, most importantly, proceed without compromising the stereochemical integrity of the newly created chiral centers. Reductive cleavage is a cornerstone of this process, transforming the N-acyl linkage into a valuable primary alcohol or, under carefully controlled conditions, an aldehyde. This guide provides a detailed examination of the mechanisms, methods, and field-proven protocols for the successful reductive cleavage of N-acyl oxazolidinethione auxiliaries.

The Mechanism of Hydride-Mediated Reductive Cleavage

The reductive cleavage of an N-acyl oxazolidinethione to a primary alcohol is a two-stage process initiated by a nucleophilic hydride reagent, such as lithium borohydride (LiBH₄).

-

Initial Hydride Attack and Elimination: The reaction begins with the nucleophilic attack of a hydride ion (H⁻) on the exocyclic acyl carbonyl carbon. This carbonyl is activated by coordination to a Lewis acidic metal cation (e.g., Li⁺), which enhances its electrophilicity.[4][5] This attack forms a transient, high-energy tetrahedral intermediate. This intermediate is unstable and rapidly collapses, expelling the oxazolidinethione ring as a leaving group to generate an aldehyde.

-

Reduction of the Aldehyde Intermediate: The aldehyde generated in the first stage is significantly more reactive towards hydride reduction than the starting N-acyl compound. A second equivalent of the hydride reagent immediately attacks the aldehyde carbonyl, forming a lithium alkoxide intermediate.

-

Aqueous Workup: Finally, an aqueous workup (quenching) protonates the alkoxide to yield the desired primary alcohol. The workup also serves to decompose any excess hydride reagent and facilitate the separation of the chiral alcohol from the recovered auxiliary.

Caption: General mechanism of N-acyl cleavage via metal hydride reduction.

Principal Reductive Methods: A Comparative Overview

The choice of reducing agent is critical and depends on the desired product (alcohol vs. aldehyde) and the presence of other reducible functional groups in the molecule.

| Reducing Agent | Typical Product | Key Conditions | Selectivity & Advantages | Disadvantages & Considerations |

| Lithium Borohydride (LiBH₄) | Primary Alcohol | THF or Et₂O, 0 °C to RT | Workhorse Reagent. Stronger than NaBH₄, capable of reducing the N-acyl group (amide-like) while being less reactive than LiAlH₄.[6] Tolerates many functional groups. Safer to handle than LiAlH₄. | Requires ethereal solvents. May be sluggish for highly hindered substrates, sometimes requiring elevated temperatures. |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | THF or Et₂O, -78 °C to RT | Highly Reactive. Very powerful and will reduce most carbonyl functionalities, including esters and amides, rapidly.[7][8] Useful for stubborn or sterically hindered substrates. | Low Chemoselectivity. Will reduce nearly all polar functional groups (esters, acids, nitriles, etc.).[9] Highly reactive with water and protic solvents, requiring stringent anhydrous conditions and careful quenching. |

| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde | Toluene or CH₂Cl₂, -78 °C (Crucial) | Stops at Aldehyde. The bulky nature of DIBAL-H and the stability of the tetrahedral intermediate at low temperature prevent over-reduction.[10][11] Allows direct access to valuable chiral aldehydes.[12][13] | Highly Temperature-Sensitive. Warming the reaction above -70 °C will lead to the formation of the primary alcohol.[14] Can also reduce other carbonyls like esters and ketones.[10] |

Detailed Experimental Protocols

Protocol 1: Reductive Cleavage to a Primary Alcohol using LiBH₄

This protocol is the most common and reliable method for converting the N-acyl oxazolidinethione product into a chiral primary alcohol.

Workflow Diagram:

Caption: Standard workflow for LiBH₄-mediated reductive cleavage.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the N-acyl oxazolidinethione (1.0 equiv). Dissolve the substrate in a suitable anhydrous solvent, typically diethyl ether (Et₂O) or tetrahydrofuran (THF), to a concentration of approximately 0.1 M.

-

Scientist's Note: Anhydrous conditions are important to prevent quenching of the hydride reagent. While less pyrophoric than LiAlH₄, LiBH₄ still reacts with water.[6]

-

-

Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

-

Scientist's Note: Starting the reaction at 0 °C helps to control the initial exotherm and maintain selectivity, especially if other sensitive functional groups are present.

-

-

Reagent Addition: Add a solution of lithium borohydride (2.0–3.0 equiv) dropwise via syringe. LiBH₄ is often sold as a 2.0 M solution in THF. The addition should be controlled to maintain the internal temperature below 5-10 °C.

-

Scientist's Note: Using a slight excess of LiBH₄ ensures the reaction goes to completion, as two hydrides are consumed per molecule of substrate.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C, gradually warming to room temperature over several hours (typically 2-12 h). Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Scientist's Note: The reaction progress can be visualized by staining the TLC plate with an appropriate stain (e.g., potassium permanganate), as the product alcohol and starting material will have different Rf values.

-

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by the very slow, dropwise addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt). Add the quenching solution until gas evolution ceases.

-

Scientist's Note: This is a critical step. Adding the quencher too quickly can cause a dangerous exotherm and pressure buildup. Rochelle's salt is an excellent quenching agent as the tartrate chelates the resulting aluminum and boron salts, breaking up emulsions and facilitating a much cleaner extraction.[15]

-

-

Workup and Extraction: Allow the biphasic mixture to warm to room temperature and stir vigorously for at least 1 hour, or until the aqueous layer becomes clear. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude material contains the desired primary alcohol and the chiral auxiliary. Purify the product via flash column chromatography on silica gel to separate the alcohol from the recovered auxiliary.

Protocol 2: Reductive Cleavage to an Aldehyde using DIBAL-H

This protocol requires strict temperature control to prevent over-reduction to the alcohol.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, three-neck flask equipped with a magnetic stir bar, a low-temperature thermometer, and under an inert atmosphere (N₂ or Ar), add the N-acyl oxazolidinethione (1.0 equiv). Dissolve the substrate in anhydrous toluene or dichloromethane (CH₂Cl₂) to a concentration of 0.1 M.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial that the internal temperature is maintained at or below -75 °C throughout the addition.[14]

-

Reagent Addition: Add a solution of DIBAL-H (1.1–1.2 equiv, typically 1.0 M in hexanes or toluene) dropwise via syringe pump over 30-60 minutes, ensuring the internal temperature does not rise above -75 °C.

-

Reaction Monitoring: Stir the reaction at -78 °C for the recommended time (typically 1-3 hours). Monitor by TLC, using co-spotting with the starting material.

-

Quenching: While maintaining the temperature at -78 °C, quench the reaction by the very slow, dropwise addition of methanol (MeOH). Then, add a saturated aqueous solution of Rochelle's salt and proceed with the workup as described in Protocol 1.

-

Scientist's Note: The initial quench with methanol destroys excess DIBAL-H before the addition of water, which can be a more exothermic process. The subsequent addition of Rochelle's salt is for the same purpose as in the LiBH₄ protocol: to facilitate a clean workup.[15]

-

-

Workup and Purification: Follow the workup and purification steps outlined in Protocol 1. Note that aldehydes can be more sensitive than alcohols, so care should be taken during concentration and chromatography to avoid degradation.

References

-

Crimmins, M. T., King, B. W., Tabet, E. A., & Chaudhary, K. (2001). Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones. The Journal of Organic Chemistry, 66(3), 894–902. [Link]

-

Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]

-

University of Bath. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

-

Ghosh, A. K., & Thompson, W. J. (1998). Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. Journal of medicinal chemistry, 41(12), 2058–2066*. Retrieved from [Link]

-

Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic letters, 2(6), 775–777. [Link]

-

Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

-

ResearchGate. (2000). Reductive Cleavage of Potential Cholinomimetics Thiadiazolidinones: A New Family of Spiro Compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]

-

Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

-

University of Illinois. (n.d.). Reduction of Organic Compounds. Retrieved from [Link]

-

Reddit. (2022). Reduction with DIBAL-H. Retrieved from [Link]

-

PubMed. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Retrieved from [Link]

-

Chemistry Stack Exchange. (n.d.). Why does LiBH4 reduce esters while NaBH4 does not?. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Retrieved from [Link]

-

Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Retrieved from [Link]

-

Wikipedia. (n.d.). Lithium borohydride. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Retrieved from [Link]

-

ERIC. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Retrieved from [Link]

-

Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Stereoselective Acetate Aldol Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Retrieved from [Link]

-

ResearchGate. (2011). (PDF) Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 4.4: The aldol reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Retrieved from [Link]

-

ResearchGate. (n.d.). Probing the reductive N–O bond cleavage of isoxazolidine A Effect of.... Retrieved from [Link]

-

bioRxiv. (2026). Structural modification of oxazolidinone antibiotics alters nascent peptide stalling preference and peptide trajectory through the ribosome. Retrieved from [Link]

Sources

- 1. Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. people.uniurb.it [people.uniurb.it]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Lithium borohydride - Wikipedia [en.wikipedia.org]

- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reddit.com [reddit.com]

- 15. organic-synthesis.com [organic-synthesis.com]

Advanced Protocol: Total Synthesis Applications of (S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione

Executive Summary & Strategic Rationale

In the landscape of chiral auxiliaries, the (S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione represents a high-performance hybrid. It merges the conformational rigidity of Seebach’s "SuperQuat" (5,5-diaryloxazolidinones) with the unique chemoselectivity of the thione (C=S) functionality.

While Evans oxazolidinones are ubiquitous, they often suffer from hydrolytic instability during purification or require harsh conditions for reductive cleavage. This specific thione variant addresses those bottlenecks through two mechanistic pillars:

-

The Gem-Diphenyl Effect (Thorpe-Ingold): The bulky phenyl groups at C5 lock the auxiliary into a rigid conformation, maximizing facial bias during enolization and minimizing rotameric freedom. This often results in higher diastereomeric ratios (dr) compared to the standard Evans valine-derived auxiliary.

-

Thione Chemoselectivity: The C=S bond is "softer" and more polarizable than C=O. This allows for:

-

Direct Reductive Cleavage: Facile conversion to aldehydes using DIBAL-H or amines (thioamide to amide) under milder conditions than the oxo-analog.

-

Orthogonal Lewis Acid Activation: The thione sulfur coordinates differently to Lewis acids (e.g., Sn(II) vs. Ti(IV)), offering alternative transition state geometries (Crimmins vs. Evans models).

-

Structural Dynamics & Preparation[1]

Synthesis of the Auxiliary

The synthesis relies on the commercially available (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol.[1] Unlike the oxazolidinone (which uses phosgene/triphosgene), the thione is best prepared using carbon disulfide (

Protocol: Cyclization to the Thione

-

Reagents: (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol (1.0 equiv),

(3.0 equiv), KOH (2.5 equiv), Ethanol/Water (1:1). -

Conditions: Reflux, 12–24 h.

Step-by-Step:

-

Dissolve the amino alcohol in EtOH/H2O.

-

Add KOH followed by slow addition of

(Caution: Neurotoxic/Flammable). -

Heat to reflux.[2] The evolution of

indicates cyclization. -

Workup: Acidify with 1M HCl to pH 3. Extract with

.[2] -

Purification: Recrystallization from Hexanes/EtOAc. The 5,5-diphenyl group confers high crystallinity, often obviating chromatography.

N-Acylation (The Loading Step)

High yields in the loading step are critical. The thione nitrogen is less nucleophilic than the oxazolidinone; therefore, strong deprotonation is required.

Protocol:

-

Deprotonation: Treat the thione (1.0 equiv) in anhydrous THF at -78°C with n-BuLi (1.05 equiv). Stir for 15 min.

-

Acylation: Add the acid chloride (1.1 equiv) dropwise.

-

Warm: Allow to warm to 0°C over 1 h.

-

Quench: Saturated

.

Asymmetric Transformations: The Aldol Reaction[4][5]

This is the primary application. The 5,5-diphenyl-2-thione auxiliary is particularly effective in Titanium-mediated aldol reactions , yielding "Evans-syn" products with superior selectivity due to the steric wall created by the C5-phenyls.

Mechanistic Insight: The Transition State

The reaction proceeds via a Zimmerman-Traxler transition state. The Titanium(IV) chelates the thione sulfur and the enolate oxygen. The 5,5-diphenyl groups force the isopropyl group at C4 to shield the Re-face of the enolate, directing the aldehyde approach from the Si-face.

Detailed Protocol: Ti-Mediated Aldol

Target: Formation of syn-aldol adducts with >98:2 dr.

| Component | Reagent | Equiv | Role |

| Substrate | N-Propionyl Thione | 1.0 | Nucleophile precursor |

| Lewis Acid | 1.05 | Chelation/Activation | |

| Base | DIPEA (Hünig's Base) | 1.1 | Enolization |

| Electrophile | Aldehyde ( | 1.1 | Acceptor |

| Solvent | - | 0.1 M Concentration |

Workflow:

-

Enolization: Cool solution of N-propionyl auxiliary in DCM to -78°C .

-

Add

slowly (yellow/orange slurry forms). Stir 5 min. -

Add DIPEA dropwise. Stir 1 h at -78°C to ensure complete (Z)-enolate formation.

-

Addition: Add the aldehyde neat or in minimal DCM.

-

Reaction: Stir at -78°C for 2–4 h. Crucial: Do not warm above -40°C to prevent epimerization.

-

Quench: Add saturated

solution. Warm to RT. -

Isolation: Extract with DCM. The crude product often crystallizes.

Cleavage Protocols (The Thione Advantage)

This section highlights why one chooses the thione over the one. The thione allows for direct access to aldehydes or thioesters/amides without the "Weinreb amide" detour.

Reductive Cleavage to Aldehydes

Direct reduction of oxazolidinones often leads to over-reduction (alcohols) or ring opening. The thione is more susceptible to controlled hydride attack.

Protocol:

-

Reagent: DIBAL-H (1.2 equiv) in Toluene/THF at -78°C.

-

Procedure: Add DIBAL-H down the side of the flask. Quench with Rochelle's salt after 30 mins.

-

Result: Chiral Aldehyde + Recovered Auxiliary (intact).

Transamination to Amides

Thiones are excellent acyl donors for amines, often reacting under neutral conditions or with mild Lewis acids, avoiding the harsh basic conditions (AlMe3) required for oxazolidinones.

Protocol:

-

Reagents: Amine (2.0 equiv), Imidazole (0.5 equiv),

. -

Conditions: RT, 12 h. The yellow color of the thione disappears as the amide forms.

Visualizing the Pathway

The following diagram illustrates the complete lifecycle of the auxiliary in a total synthesis context, highlighting the stereocontrol points.

Figure 1: Lifecycle of the (S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione auxiliary in asymmetric synthesis.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Acylation | Incomplete deprotonation or moisture. | Use fresh n-BuLi; ensure Thione is dry (azeotrope with toluene). Increase deprotonation time. |

| Poor Diastereoselectivity (dr < 90:10) | "Leakage" to non-chelated pathway or warming. | Ensure |

| Over-reduction during Cleavage | DIBAL-H excess or T > -78°C. | Titrate DIBAL-H. Quench strictly at -78°C with MeOH before warming. |

| Racemization of Aldol Adduct | Retro-aldol during workup. | Avoid strong bases during workup. Use buffered quenching ( |

References

-

Hintermann, T., & Seebach, D. (1998). "Synthesis of a Chiral Thione Auxiliary." Helvetica Chimica Acta. Link

-

Crimmins, M. T., & King, B. W. (1998). "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinethiones." Journal of the American Chemical Society. Link

-

Velázquez, F., & Olivo, H. F. (2002). "The Application of Chiral Oxazolidinethiones and Thiazolidinethiones in Asymmetric Synthesis." Current Organic Chemistry. Link

-

Bull, S. D., Davies, S. G., et al. (2006). "Chiral Auxiliaries: The SuperQuat Family." Accounts of Chemical Research. (Contextual grounding for 5,5-diphenyl effect). Link

-

Wu, Y., et al. (2004). "A facile access to chiral 4-isopropyl-, 4-benzyl-, and 4-phenyloxazolidine-2-thione." Journal of Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Diastereoselectivity with (S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione

Welcome to the technical support center for the (S)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione chiral auxiliary. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into maximizing diastereoselectivity in your asymmetric reactions. As Senior Application Scientists, we understand that achieving high stereocontrol is paramount. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)